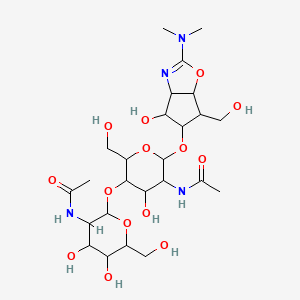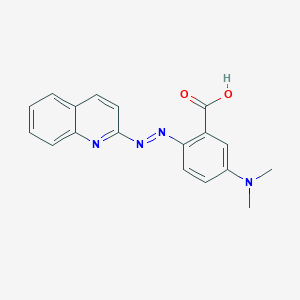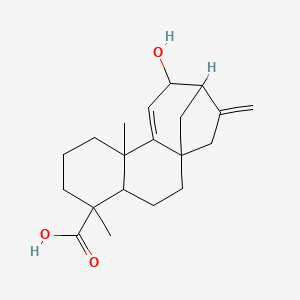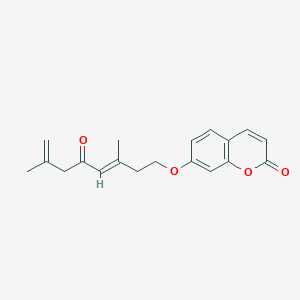
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is a complex organic compound that belongs to the class of phenolic compounds Phenolic compounds are known for their diverse biological activities and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol can be achieved through several synthetic routes. One common method involves the alkylation of phenol derivatives. The reaction typically uses a Lewis or Brønsted acid as a catalyst, and the only by-product is water . Another method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride, which does not require high temperatures or strong acids/bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using recyclable catalysts to minimize waste and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is essential to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo nucleophilic substitution reactions, such as O-alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Lewis acids or Brønsted acids are used as catalysts for O-alkylation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a starting material for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and antiproliferative activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The compound’s structure allows it to interact with cellular membranes, enzymes, and receptors, influencing biological processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Octylphenol: Features an octyl chain attached to a phenol group.
Uniqueness
3-(4-(2-methylnonan-2-yl)phenyl)cyclohexanol is unique due to its combination of a phenol group, a dimethyloctyl chain, and a hydroxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H36O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(3-hydroxycyclohexyl)-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3 |
InChI-Schlüssel |
HNMJDLVMIUDJNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Synonyme |
(1RS,3SR)-3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 1,1-DHC cpd 3-(4-(1,1-dimethyloctyl)-2-hydroxyphenyl)cyclohexan-1-ol 3-DHC cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)

![2-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1253768.png)

![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)


![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)
